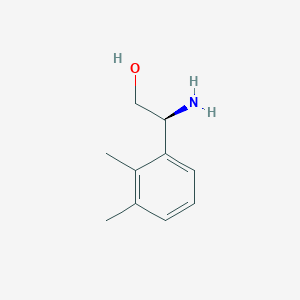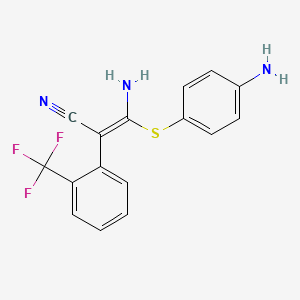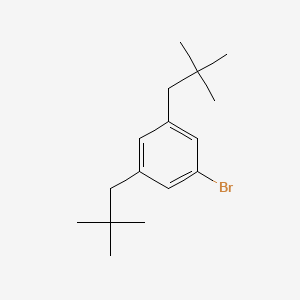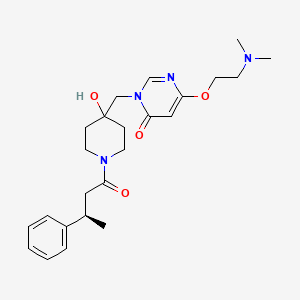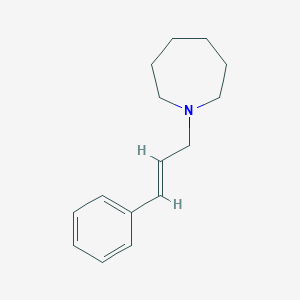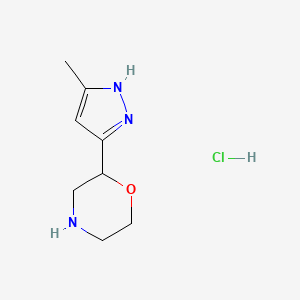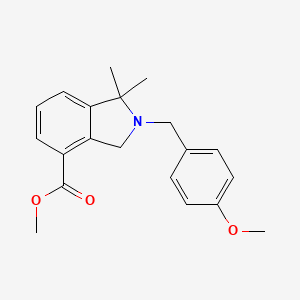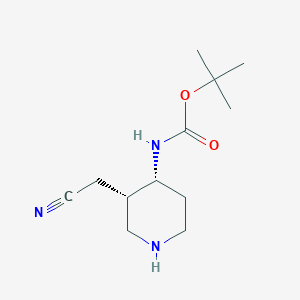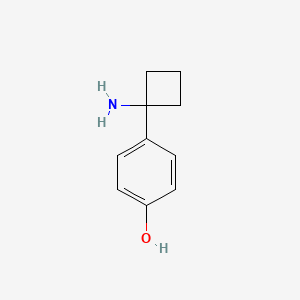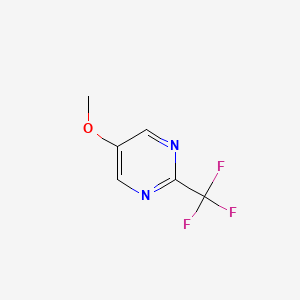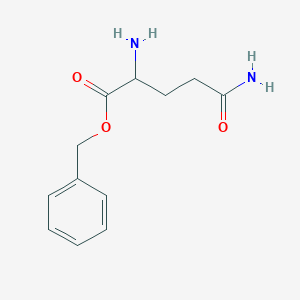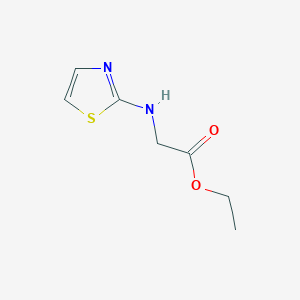
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is an organic compound with a complex structure that includes bromine, fluorine, hydroxyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Fluorination: Introduction of the fluorine atom.
Hydroxylation: Addition of the hydroxyl group.
Amidation: Formation of the benzimidamide structure.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorine-containing reagents for fluorination. The hydroxylation and amidation steps may involve the use of bases and other catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow processes and the use of automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may yield an amine.
Applications De Recherche Scientifique
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-fluoro-3-hydroxybenzaldehyde: Similar structure but lacks the nitro and benzimidamide groups.
6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine and benzimidamide groups.
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but lacks the hydroxyl and benzimidamide groups.
Uniqueness
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H5BrFN3O3 |
|---|---|
Poids moléculaire |
278.04 g/mol |
Nom IUPAC |
2-bromo-6-fluoro-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrFN3O3/c8-6-4(12(14)15)2-1-3(9)5(6)7(10)11-13/h1-2,13H,(H2,10,11) |
Clé InChI |
FETRIXIJPSAYPM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)/C(=N/O)/N)F |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=NO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


